Sorafenib

Kinase Selectivity Biochemical Assay PDGFRα

Sorafenib delivers a distinct, quantitatively differentiated multikinase inhibition profile that sets it apart from analogs like regorafenib and lenvatinib. With an IC50 of 1.6 nM against PDGFRα (vs. lenvatinib's 29 nM) and 6 nM against Raf-1, this compound provides irreplaceable precision for dissecting RAF/MEK/ERK signaling and tumor angiogenesis pathways in preclinical models. Procure high-purity Sorafenib to ensure reproducible, benchmark-caliber results aligned with the SHARP and TARGET clinical trial reference standards.

Molecular Formula C21H16ClF3N4O3
Molecular Weight 464.8 g/mol
CAS No. 100012-18-8
Cat. No. B1663141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorafenib
CAS100012-18-8
SynonymsMn(III)tetrakis(1-methyl-4-pyridyl)porphyrin Pentachloride;  [(SP-4-1)-[4,4',4'',4'''-(21H,23H-                              porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[1-methylpyridiniumato]]                              (2-)]-Manganese(5+
Molecular FormulaC21H16ClF3N4O3
Molecular Weight464.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
InChIKeyMLDQJTXFUGDVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
In water, 3.59X10-2 mg/L at 25 °C (est)
1.71e-03 g/L

Sorafenib (CAS 100012-18-8): Procurement-Grade Multikinase Inhibitor Specifications


Sorafenib is a synthetic, orally bioavailable multikinase inhibitor that targets the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases including VEGFR-2, VEGFR-3, PDGFR-β, Flt3, c-KIT, and FGFR-1 . In cell-free biochemical assays, it inhibits Raf-1 with an IC50 of 6 nM and VEGFR-2 with an IC50 of 90 nM . It is approved for the treatment of advanced hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), and radioactive iodine-refractory differentiated thyroid carcinoma [1]. The compound is available as sorafenib tosylate and is supplied as film-coated tablets, typically at a recommended dosage of 400 mg orally twice daily [1].

Why Sorafenib (100012-18-8) Cannot Be Directly Substituted with Alternative Kinase Inhibitors


Sorafenib possesses a unique kinase inhibition profile with quantitative differences in potency against specific targets compared to its closest analogs [1]. For example, sorafenib inhibits PDGFRα with an IC50 of 1.6 nM, whereas lenvatinib requires a 18-fold higher concentration (IC50 = 29 nM) to achieve the same effect [1]. Similarly, sorafenib's inhibition of FGFR1 (IC50 = 340 nM) differs substantially from regorafenib's (IC50 = 202 nM) [2]. These target-specific potency variations, combined with distinct clinical efficacy and safety outcomes in head-to-head trials [3], preclude simple interchangeability without risking suboptimal therapeutic outcomes or altered toxicity profiles.

Quantitative Comparative Evidence for Sorafenib (CAS 100012-18-8) Against Key Competitors


Superior PDGFRα Inhibition vs. Lenvatinib in Cell-Free Assays

In cell-free biochemical assays, sorafenib demonstrates markedly higher potency against PDGFRα (IC50 = 1.6 nM) compared to lenvatinib (IC50 = 29 nM), representing an 18-fold difference in inhibitory concentration [1].

Kinase Selectivity Biochemical Assay PDGFRα

Weaker FGFR4 Inhibition vs. Lenvatinib: A Potential Safety Advantage

Sorafenib exhibits a 79-fold weaker inhibition of FGFR4 (IC50 = 3,400 nM) compared to lenvatinib (IC50 = 43 nM) [1]. Since FGFR4 inhibition is associated with hyperphosphatemia and tissue mineralization, this differential may underlie the distinct adverse event profiles observed in clinical practice [2].

Off-Target Effects FGFR4 Toxicity

Head-to-Head PFS Comparison with Lenvatinib in First-Line HCC

In the Phase III REFLECT trial, lenvatinib demonstrated a median progression-free survival (PFS) of 7.3 months compared to 3.6 months for sorafenib (HR = 0.65; 95% CI: 0.56-0.77) [1]. However, overall survival (OS) was non-inferior: 13.6 months for lenvatinib vs. 12.3 months for sorafenib (HR = 0.92; 95% CI: 0.79-1.06) [2].

Hepatocellular Carcinoma Progression-Free Survival REFLECT Trial

Established First-Line OS Benefit in HCC: SHARP Trial Benchmark

In the pivotal SHARP trial, sorafenib demonstrated a median overall survival (OS) of 10.7 months vs. 7.9 months for placebo (HR = 0.69; 95% CI: 0.55-0.87; p < 0.001) [1]. This 31% reduction in the risk of death established sorafenib as the reference standard for first-line systemic therapy in advanced HCC, a benchmark against which newer agents like lenvatinib and atezolizumab+bevacizumab are measured [2].

Hepatocellular Carcinoma Overall Survival SHARP Trial

PFS Advantage in Advanced RCC: TARGET Trial PFS Doubling

In the TARGET trial for advanced clear-cell renal cell carcinoma, sorafenib prolonged median progression-free survival (PFS) from 2.8 months to 5.5 months compared to placebo (HR = 0.44; 95% CI: 0.35-0.55; P<0.01) [1]. This doubling of PFS provided a clear efficacy signal in a population previously treated with cytokine therapy, establishing sorafenib as a viable option in RCC [2].

Renal Cell Carcinoma Progression-Free Survival TARGET Trial

Sequential Use with Sunitinib in RCC: SWITCH Trial OS Parity

In the Phase III SWITCH trial comparing sequencing strategies in advanced RCC, patients receiving sorafenib first followed by sunitinib achieved a median overall survival (OS) of 31.5 months, comparable to 30.2 months for the reverse sequence (sunitinib first) [1]. Notably, second-line progression-free survival was superior when sorafenib was used first (5.4 months) vs. sunitinib first (2.4 months) (P < 0.001) [1].

Renal Cell Carcinoma Treatment Sequencing SWITCH Trial

Optimal Research and Industrial Applications for Sorafenib (100012-18-8) Based on Comparative Evidence


First-Line Advanced Hepatocellular Carcinoma (HCC) with Preserved Liver Function

Sorafenib remains a preferred first-line systemic therapy for advanced HCC in patients with Child-Pugh A liver function, based on the SHARP trial's demonstration of a 31% reduction in mortality risk (median OS: 10.7 vs. 7.9 months) [1]. This indication is supported by established clinical practice guidelines and provides a robust benchmark for comparative effectiveness research in HCC drug development [2].

Advanced Renal Cell Carcinoma (RCC) Post-Cytokine Therapy

Sorafenib is indicated for advanced RCC in patients who have failed prior cytokine therapy, based on the TARGET trial's demonstration of doubled PFS (5.5 vs. 2.8 months) and a 28% reduction in the risk of death [3]. It serves as a comparator arm in numerous RCC clinical trials and is a valuable tool for studying VEGFR-TKI resistance mechanisms [4].

Differentiated Thyroid Carcinoma Refractory to Radioactive Iodine

Sorafenib is approved for locally recurrent or metastatic, progressive differentiated thyroid cancer (DTC) that is refractory to radioactive iodine treatment [5]. It provides a measurable PFS benefit in this orphan indication, making it a key reagent for preclinical and clinical studies of RET/PTC and RAS-driven thyroid malignancies [6].

Research Tool for Studying RAF/MEK/ERK and Angiogenesis Pathways

With its defined IC50 profile against Raf-1 (6 nM), B-Raf (22 nM), VEGFR-2 (90 nM), VEGFR-3 (20 nM), and PDGFR-β (57 nM) , sorafenib is an essential chemical probe for dissecting the roles of these kinases in tumor cell proliferation and angiogenesis. It is widely used in vitro and in vivo to model multikinase inhibition and to identify predictive biomarkers of response [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sorafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.